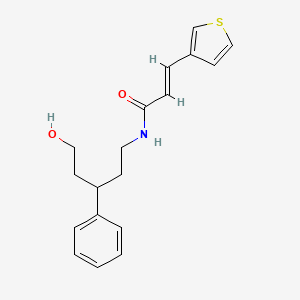

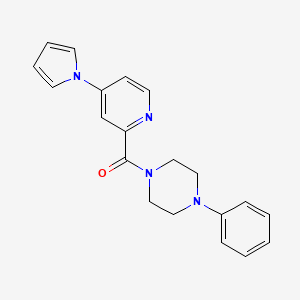

![molecular formula C42H48N6O10S2 B2503202 Ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 477295-90-2](/img/structure/B2503202.png)

Ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , Ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate, is a complex molecule that likely exhibits a range of biological activities due to its structural features, which include multiple aromatic rings, sulfonyl groups, and a piperazine moiety. The presence of these functional groups suggests that the compound could be involved in various chemical reactions and may have significant pharmacological properties.

Synthesis Analysis

The synthesis of complex molecules such as the one described often involves multi-step reactions that can include the formation of amide bonds, sulfonamide linkages, and the introduction of ester groups. For example, the synthesis of related compounds has been demonstrated through the use of intermediates like 4-aminobenzenesulfonamide, which can be further reacted to create a variety of sulfonamide derivatives with potential biological activities . Additionally, the use of piperazine as a building block is common in medicinal chemistry, as seen in the preparation of N-substituted derivatives of 1-ethylsulfonylpiperazine, which have been explored for their potential as antishock agents .

Molecular Structure Analysis

The molecular structure of the compound includes several chiral centers, which can lead to the existence of multiple stereoisomers. The biological activity of these isomers can vary significantly, as observed in the case of chiral isomers of related compounds where the S-isomer has been found to be more potent than the R-isomer . The presence of aromatic rings and sulfonyl groups is indicative of potential interactions with biological receptors, as aromatic interactions and hydrogen bonding can play a crucial role in receptor binding.

Chemical Reactions Analysis

Compounds with sulfonyl groups and piperazine rings are known to undergo various chemical reactions. For instance, sulfonamides can be transformed into sulfones, which can exhibit different biological activities . The piperazine ring can be modified through reactions such as alkylation or acylation, leading to a diverse array of derivatives with unique properties . The presence of ester groups also allows for hydrolysis reactions, which can be relevant in the metabolic processing of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its functional groups. The sulfonyl and carbonyl groups can contribute to the compound's solubility in water and organic solvents, as well as its overall stability. The piperazine ring can impact the basicity of the molecule, which in turn can affect its absorption and distribution in biological systems. The molecular weight, lipophilicity, and the potential for forming hydrogen bonds are all important factors that would determine how the compound interacts with biological targets and how it is metabolized .

Scientific Research Applications

Synthesis and Biological Activity

Research into compounds with similar structural complexity often explores their synthesis and potential biological activity. For instance, compounds designed with sulfonamido, piperazine, and carboxylate functionalities have been investigated for their antimicrobial and anticancer properties. Such studies underscore the potential of these compounds in developing new therapeutic agents (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013)[https://consensus.app/papers/synthesis-antibacterial-evaluation-novel-heterocyclic-azab/f931469cddf151fb8e645166242c8d04/?utm_source=chatgpt].

Chemical Synthesis Techniques

Advancements in chemical synthesis techniques are crucial for the creation and study of complex molecules. The use of microwave-assisted synthesis and the exploration of novel synthetic pathways for piperazine and carboxylate derivatives demonstrate the ongoing development in this field. These methods facilitate the efficient production of compounds with potential applications in medicine and materials science (Serap Başoğlu, Serdar Ulker, S. Alpay‐Karaoglu, N. Demirbas, 2013)[https://consensus.app/papers/microwaveassisted-synthesis-molecules-containing-acid-başoğlu/44fc845c6faa5d04b8c188ec06328045/?utm_source=chatgpt].

Potential in Drug Discovery

The structural elements present in the compound, such as piperazine and sulfonyl groups, are commonly found in molecules with significant pharmacological activity. Research into similar compounds has led to the discovery of new drugs with applications in treating various diseases. The detailed study of these molecular frameworks helps in understanding their mechanism of action and potential therapeutic value (Y. Liao, H. Böttcher, J. Harting, H. Greiner, C. van Amsterdam, T. Cremers, S. Sundell, J. März, W. Rautenberg, H. Wikström, 2000)[https://consensus.app/papers/potent-5ht1b1d-antagonists-chemistry-evaluation-liao/a1a4f3507579544995dbfc2e04120be7/?utm_source=chatgpt].

properties

IUPAC Name |

ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H48N6O10S2/c1-5-57-41(51)45-19-23-47(24-20-45)59(53,54)35-13-7-31(8-14-35)39(49)43-37-17-11-33(27-29(37)3)34-12-18-38(30(4)28-34)44-40(50)32-9-15-36(16-10-32)60(55,56)48-25-21-46(22-26-48)42(52)58-6-2/h7-18,27-28H,5-6,19-26H2,1-4H3,(H,43,49)(H,44,50) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZUZANHPABETQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C4=CC(=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCN(CC6)C(=O)OCC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H48N6O10S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

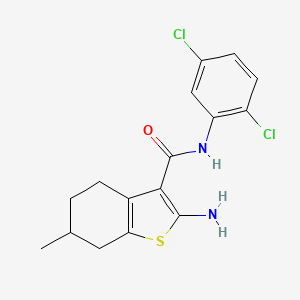

![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2503125.png)

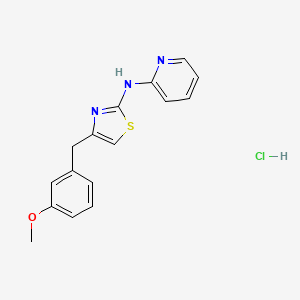

![[2-(Azepan-1-yl)pyridin-4-yl]methanamine](/img/structure/B2503126.png)

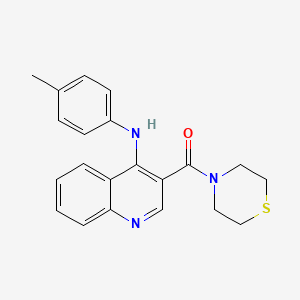

![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2503133.png)

![N-benzo[e][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide](/img/structure/B2503137.png)

![2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2503139.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503140.png)